molecular formula C8H9BrN2O B8317209 4-Bromo-3-methyl-N-hydroxybenzimidamide

4-Bromo-3-methyl-N-hydroxybenzimidamide

Cat. No.: B8317209
M. Wt: 229.07 g/mol
InChI Key: XKPOUOKZSHJZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-N-hydroxybenzimidamide (IUPAC name: 4-bromo-N'-hydroxy-3-methylbenzenecarboximidamide, CAS: 19227-14-6) is a benzimidamide derivative characterized by a bromine substituent at the 4-position, a methyl group at the 3-position, and an N-hydroxyamidine functional group. This compound is structurally related to benzamide derivatives but differs in the substitution pattern and the presence of the amidine group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-N'-hydroxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11)

InChI Key

XKPOUOKZSHJZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications Reference
4-Bromo-3-methyl-N-hydroxybenzimidamide (19227-14-6) C₈H₈BrN₂O 4-Br, 3-CH₃, N-hydroxyamidine Chelation potential, intermediate in drug synthesis
3-Bromo-4-methylbenzamide (183723-09-3) C₈H₈BrNO 3-Br, 4-CH₃, benzamide Simpler structure; used in crystallography studies
4-Bromo-N-methoxy-N-methylbenzamide (192436-83-2) C₉H₁₀BrNO₂ 4-Br, N-methoxy, N-methyl Enhanced lipophilicity; catalytic intermediates
4-Bromo-3-nitrobenzamidine (790623-32-4) C₇H₆BrN₃O₂ 4-Br, 3-NO₂, benzamidine Strong electron-withdrawing nitro group; impacts reactivity
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (356541-68-9) C₂₀H₁₇BrN₂O₂ 3-Br, 4-OCH₃, extended aryl substituent Potential kinase inhibition due to bulky aromatic moiety
4-Bromo-3,5-dimethylbenzamide (170229-98-8) C₉H₁₀BrNO 4-Br, 3,5-diCH₃, benzamide Increased steric hindrance; affects solubility

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in 4-bromo-3-nitrobenzamidine (CAS 790623-32-4) significantly lowers electron density at the aromatic ring, making it more reactive toward nucleophilic substitution compared to the methyl group in the target compound .
  • N-Hydroxyamidine vs. Benzamide : The N-hydroxyamidine group in the target compound enhances metal-binding capacity, unlike simple benzamides (e.g., 3-bromo-4-methylbenzamide), which lack this chelating ability .

Physicochemical Properties: Lipophilicity: The N-methoxy-N-methyl group in CAS 192436-83-2 increases lipophilicity (logP ~2.5) compared to the hydrophilic N-hydroxy group (logP ~1.8 estimated) in the target compound, influencing membrane permeability . Steric Effects: The 3,5-dimethyl substitution in CAS 170229-98-8 introduces steric hindrance, reducing solubility in polar solvents compared to the mono-methyl substitution in the target compound .

Biological Relevance: The extended aromatic system in CAS 356541-68-9 (3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide) is analogous to kinase inhibitors, highlighting how structural modifications in the target compound could be tailored for specific receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.